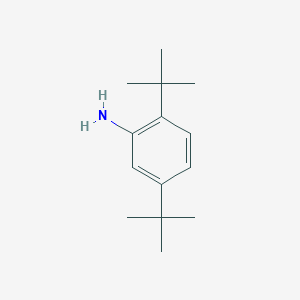
2,5-di-tert-Butylaniline
概要
説明
2,5-di-tert-Butylaniline is an organic compound with the chemical formula C14H23N. It is a derivative of aniline, where two tert-butyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its yellow to yellow-brown solid appearance and is soluble in organic solvents such as ether, benzene, and acetone .
準備方法
Synthetic Routes and Reaction Conditions: 2,5-di-tert-Butylaniline is typically synthesized through the reaction of aniline with tert-butyl bromide in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The intermediate product formed is then treated with an acid to yield the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization from ethanol to obtain fine needles .
化学反応の分析
2,5-di-tert-Butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl groups provide steric hindrance, influencing the regioselectivity of the reaction. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or sulfonated derivatives .
科学的研究の応用
2,5-di-tert-Butylaniline has several applications in scientific research:
Chemistry: It is used in the synthesis of rigid bidentate nitrogen ligands, such as 1,2-bis[(2,5-di-tert-butylphenyl)imino]acenaphthene (dtb-BIAN). These ligands are important in coordination chemistry and catalysis .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used as a flame retardant additive in plastics and rubber materials to enhance their fire resistance .
作用機序
The mechanism of action of 2,5-di-tert-Butylaniline in its various applications depends on its chemical structure. In coordination chemistry, the tert-butyl groups provide steric hindrance, which can influence the binding properties of the ligands. The aniline moiety can participate in hydrogen bonding and other interactions, affecting the overall reactivity and stability of the compound .
類似化合物との比較
- 2-tert-Butylaniline
- 4-tert-Butylaniline
- 2,4,6-Tri-tert-butylaniline
Comparison: 2,5-di-tert-Butylaniline is unique due to the specific positioning of the tert-butyl groups, which provides distinct steric and electronic properties. Compared to 2-tert-Butylaniline and 4-tert-Butylaniline, the 2,5-substitution pattern offers different reactivity and selectivity in chemical reactions. The presence of two tert-butyl groups also enhances the compound’s solubility in organic solvents and its stability .
特性
IUPAC Name |
2,5-ditert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZVLYNISQOZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345559 | |
| Record name | 2,5-di-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21860-03-7 | |
| Record name | 2,5-di-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2,5-bis(1,1-dimethylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-di-tert-butylaniline in photochemical reactions involving quinones?
A1: this compound acts as an electron donor in photoinduced electron transfer reactions with quinones, like 2-methyl-1,4-naphthoquinone. [] Upon excitation, the triplet state of the quinone accepts an electron from the amine, resulting in the formation of a radical ion pair. [] The presence of salts like lithium perchlorate can significantly influence the subsequent reactions of these radical ion pairs, promoting the formation of free radical ions and affecting their recombination kinetics. []
Q2: How does this compound react with alkylzinc complexes bearing a bulky amido-imino ligand?
A2: Instead of undergoing the expected alkane elimination, this compound acts as a proton source when reacting with the alkylzinc complex (L)Zn-nBu, where L represents the bulky amido-imino ligand [1-n-butyl-2-(2,6-diisopropylphenyl)iminoacenaphthen-1-yl]-2,6-diisopropylphenylamide. [] This protonation leads to the formation of the corresponding amino-imine LH and a zinc species. [] This unusual reactivity highlights the significant influence of steric hindrance imposed by the bulky ligand on the reactivity of the zinc center.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


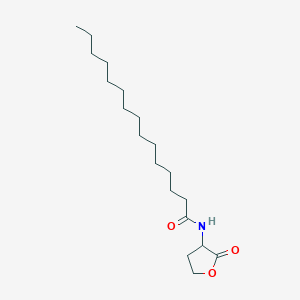
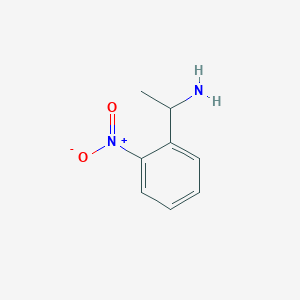
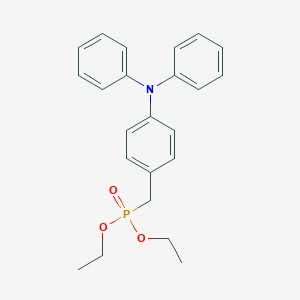
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
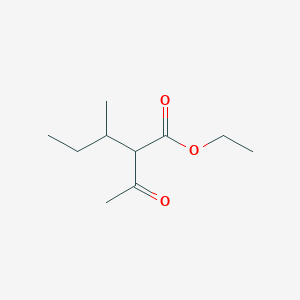
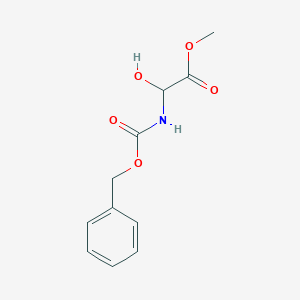
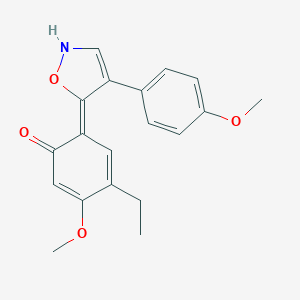
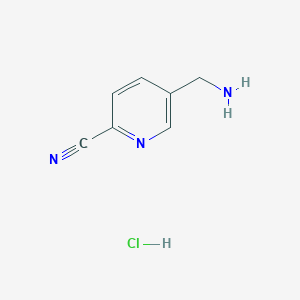
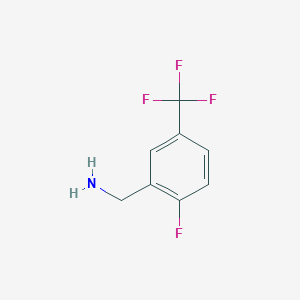

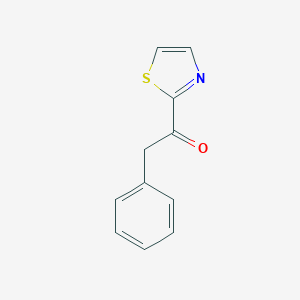
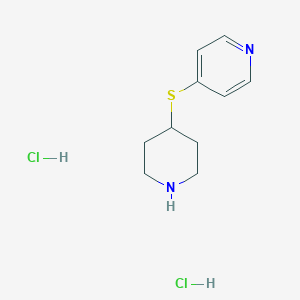
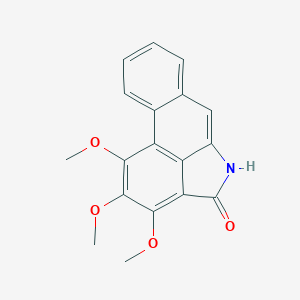
![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
